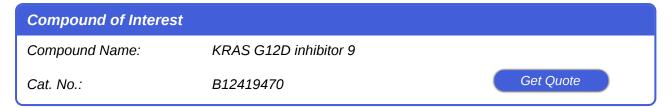


Non-Covalent Inhibition of KRAS G12D: A Preclinical Data Compendium

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For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly the G12D mutation, has long been considered an intractable target in cancer therapy. However, the advent of non-covalent inhibitors is shifting this paradigm. This technical guide provides a comprehensive overview of the preclinical data for emerging non-covalent KRAS G12D inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Quantitative Preclinical Data of Non-Covalent KRAS G12D Inhibitors

The following tables summarize the key in vitro and in vivo preclinical data for prominent noncovalent KRAS G12D inhibitors.

Table 1: Biochemical and Cellular Potency of MRTX1133



Parameter	Value	Assay Type	Cell Line <i>l</i> System	Source
Binding Affinity (KD)	~0.2 pM	Surface Plasmon Resonance (SPR)	GDP-loaded KRAS G12D	[1][2]
~700-fold selectivity vs. KRAS WT	Surface Plasmon Resonance (SPR)	Recombinant Protein	[1][2]	
Biochemical IC50	<2 nM	HTRF Competition Assay	Recombinant KRAS G12D	[1][2]
0.14 nM	TR-FRET Nucleotide Exchange	Recombinant KRAS G12D	[3][4][5]	
9 nM	HTRF Effector Interaction Assay	Active KRAS G12D	[2]	_
Cellular pERK IC50	~5 nM (median)	Western Blot / ELISA	KRAS G12D- mutant cell lines	[1][2]
2 nM	Not Specified	AGS cell line	[6]	
Cell Viability IC50	~5 nM (median)	CellTiter-Glo	KRAS G12D- mutant cell lines	[1]
6 nM	2D Viability Assay	AGS cell line	[6]	
Selectivity	>1000-fold vs. KRAS WT	Cellular pERK Inhibition	KRAS G12D vs. KRAS WT cell lines	[1][2][7]

Table 2: In Vivo Efficacy of MRTX1133 in Xenograft Models



Tumor Model	Dosing	Outcome	Source
Pancreatic Ductal Adenocarcinoma (PDAC) PDX models (8 of 11)	Not Specified	Marked tumor regression (≥30%)	[1][2]
HPAC cell line xenograft	30 mg/kg BID (IP)	85% regression rate	[8]
Panc 04.03 xenograft	10 mg/kg BID (IP)	-62% tumor regression	[6]
Panc 04.03 xenograft	30 mg/kg BID (IP)	-73% tumor regression	[6]

Table 3: Preclinical Data for Other Notable Non-Covalent KRAS G12D Inhibitors



Inhibitor	Parameter	Value	Assay Type	Source
HRS-4642	Binding Affinity (KD)	21-fold lower than KRAS G12C	Surface Plasmon Resonance	[9]
Binding Affinity (KD)	17-fold lower than KRAS WT	Surface Plasmon Resonance	[9]	
Cellular IC50	2.329–822.2 nM	Not Specified	[10]	
BI-2865	Binding	Binds to GDP- associated WT and mutant KRAS	Not Specified	[10]
ERAS-5024	Cellular pERK IC50	Single-digit nanomolar	pERK Assay	[11]
Cellular Proliferation IC50	Single-digit nanomolar	3D Cell-Titer Glo	[11]	
Compound 3 (from virtual screen)	In Vivo Efficacy	Significant tumor growth inhibition	Panc 04.03 xenograft	[12]
Paluratide	Binding Affinity (Kd)	0.043 nM	Not Specified	[13]
SOS1 Interaction	< 2.2 nM	Not Specified	[13]	

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of key experimental protocols used in the characterization of non-covalent KRAS G12D inhibitors.

Biochemical Assays

• Surface Plasmon Resonance (SPR) for Binding Affinity:



- Immobilize recombinant KRAS G12D protein on a sensor chip.
- Flow a series of concentrations of the inhibitor over the chip.
- Measure the change in the refractive index at the surface as the inhibitor binds and dissociates.
- Fit the resulting sensorgrams to a binding model to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD).
- Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Nucleotide Exchange:
 - Incubate recombinant KRAS G12D protein with a fluorescently labeled GDP analog (e.g., Bodipy-FL-GDP).
 - Add the inhibitor at various concentrations.
 - Initiate the nucleotide exchange reaction by adding a high concentration of GTP.
 - Measure the TR-FRET signal over time. Inhibition of nucleotide exchange results in a sustained high FRET signal.
 - Calculate IC50 values from the dose-response curves.[4][5]
- Homogeneous Time Resolved Fluorescence (HTRF) Competition Assay:
 - A biotinylated KRAS G12D protein is bound to a streptavidin-conjugated donor fluorophore (e.g., europium cryptate).
 - A tracer ligand that binds to the same site as the inhibitor is labeled with an acceptor fluorophore (e.g., XL665).
 - In the absence of an inhibitor, binding of the tracer to KRAS G12D brings the donor and acceptor into proximity, generating a FRET signal.
 - The inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.



 IC50 values are determined from the concentration-dependent decrease in the HTRF signal.

Cell-Based Assays

- Cellular Phospho-ERK (pERK) Inhibition Assay:
 - Seed KRAS G12D mutant cancer cells in microplates and allow them to adhere.
 - Treat the cells with a range of inhibitor concentrations for a specified period.
 - Lyse the cells and quantify the levels of phosphorylated ERK1/2 and total ERK1/2 using an ELISA-based method or Western blotting.
 - Normalize the pERK signal to the total ERK signal.
 - Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[1][14]
- Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®):
 - Plate KRAS G12D mutant cells in 96- or 384-well plates.
 - Expose the cells to a serial dilution of the inhibitor for a prolonged period (e.g., 72 hours).
 - Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
 - Measure luminescence using a plate reader.
 - Calculate the IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%.[1]

In Vivo Xenograft Studies

- Implant human cancer cells (either cell lines or patient-derived xenografts) harboring the KRAS G12D mutation subcutaneously into immunocompromised mice.
- Allow tumors to grow to a palpable size.

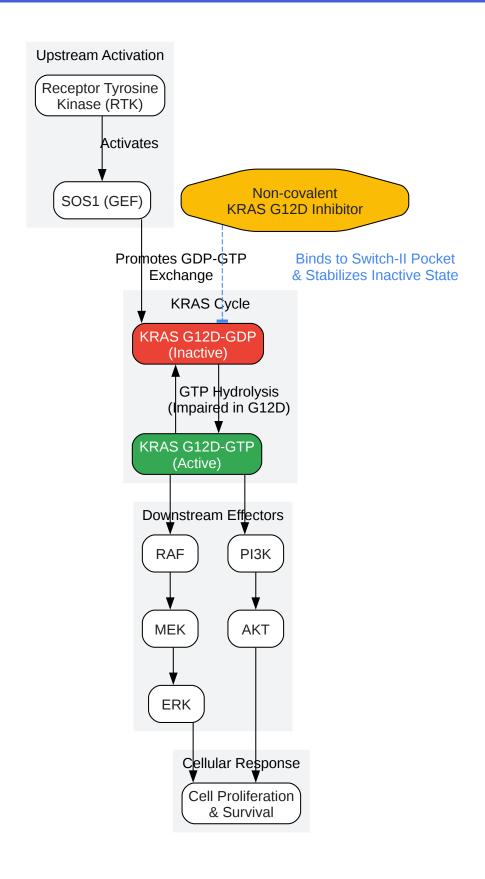


- Randomize mice into vehicle control and treatment groups.
- Administer the inhibitor at specified doses and schedules (e.g., intraperitoneally twice daily).
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).[6][8][12]

Visualizing Mechanisms and Workflows KRAS Signaling Pathway and Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for non-covalent KRAS G12D inhibitors. These inhibitors typically bind to the switch-II pocket of the KRAS protein, locking it in an inactive state and preventing its interaction with downstream effectors like RAF.[15]





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Caption: KRAS G12D signaling and non-covalent inhibition.

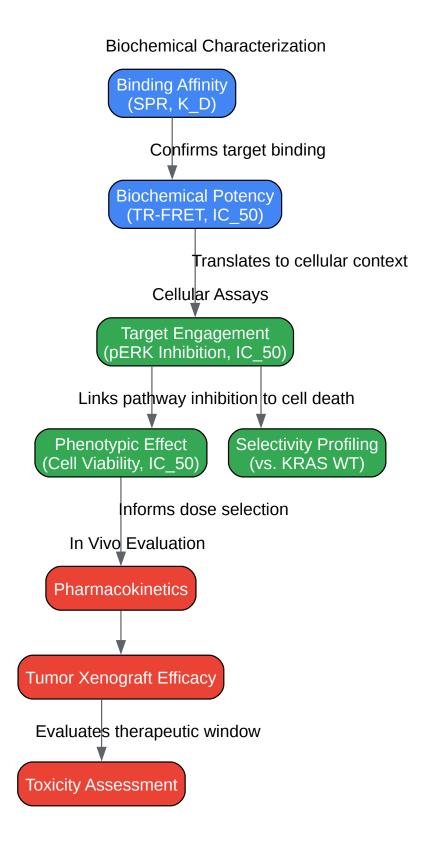




Experimental Workflow for Inhibitor Characterization

The logical flow of experiments to characterize a novel non-covalent KRAS G12D inhibitor typically progresses from biochemical assays to cellular and finally to in vivo models.





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